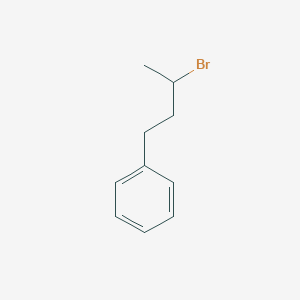

(3-Bromobutyl)benzene

Description

Molecular Formula and Weight Analysis

The molecular composition of (3-Bromobutyl)benzene follows the empirical formula Carbon-10 Hydrogen-13 Bromine-1, representing a monobrominated aromatic compound with a four-carbon aliphatic substituent. The molecular weight calculations consistently demonstrate a molar mass of 213.11 grams per mole across multiple computational platforms and experimental determinations. This molecular weight reflects the additive contributions of the constituent atomic masses, with the bromine atom contributing significantly to the overall molecular mass due to its relatively high atomic weight compared to carbon and hydrogen atoms.

The exact mass determinations using high-resolution mass spectrometry techniques yield a precise value of 212.02006 Daltons, providing definitive confirmation of the molecular composition. The monoisotopic mass calculations account for the most abundant isotopes of each constituent element, ensuring accurate mass spectral identification and structural confirmation. These molecular weight parameters establish fundamental physicochemical properties that influence the compound's behavior in various chemical environments and analytical techniques.

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | Carbon-10 Hydrogen-13 Bromine-1 | Computed Analysis |

| Molecular Weight | 213.11 grams per mole | PubChem Computational Platform |

| Exact Mass | 212.02006 Daltons | High-Resolution Mass Spectrometry |

| Monoisotopic Mass | 212.020063 Daltons | Isotopic Distribution Analysis |

The computational analysis reveals additional molecular descriptors that characterize the three-dimensional structure and electronic properties of the compound. The calculated logarithmic partition coefficient value of 3.7 indicates significant lipophilicity, suggesting favorable interactions with hydrophobic environments and potential bioavailability characteristics. The hydrogen bond donor count of zero and hydrogen bond acceptor count of zero reflect the absence of polar functional groups capable of participating in hydrogen bonding interactions, which influences solubility profiles and intermolecular interactions.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry protocols for naming organobromide compounds containing aromatic substituents. The preferred International Union of Pure and Applied Chemistry designation identifies this compound as 3-bromobutylbenzene, reflecting the substitution pattern where the bromine atom occupies the third carbon position of the butyl chain attached to the benzene ring. This nomenclature system prioritizes the benzene ring as the parent structure, with the brominated butyl group treated as a substituent.

Alternative systematic naming approaches recognize the compound under various acceptable designations that maintain consistency with International Union of Pure and Applied Chemistry principles. The Chemical Abstracts Service registry number 21953-83-3 provides unique identification within chemical databases and regulatory systems. Additional systematic identifiers include the Molecular Design Limited number MFCD11180280, which facilitates cross-referencing across different chemical information systems.

The nomenclature rules for alkyl halides permit both functional class nomenclature and substitutive nomenclature approaches. In functional class nomenclature, the alkyl group and halide are designated as separate components, while substitutive nomenclature treats the halogen as a halo-substituent on the alkane chain. For this compound, the substitutive approach predominates in systematic naming, where the bromine atom receives positional numbering based on its location within the carbon chain.

| Nomenclature System | Designation | Registry Number |

|---|---|---|

| International Union of Pure and Applied Chemistry | 3-bromobutylbenzene | 21953-83-3 |

| Alternative International Union of Pure and Applied Chemistry | This compound | 21953-83-3 |

| Chemical Abstracts Service | 21953-83-3 | Primary Registry |

| Molecular Design Limited | MFCD11180280 | Database Identifier |

The Simplified Molecular Input Line Entry System representation "CC(CCC1=CC=CC=C1)Br" provides a linear notation that encodes the complete structural information in a machine-readable format. This notation system enables computational processing and database searching while maintaining structural accuracy. The International Chemical Identifier string "InChI=1S/C10H13Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3" offers another standardized representation that includes connectivity and hydrogen atom information.

Stereochemical Configuration and Isomerism

The stereochemical analysis of this compound reveals the presence of one defined stereocenter located at the third carbon atom of the butyl chain, where the bromine substitution creates a chiral center. This asymmetric carbon atom can adopt two distinct spatial configurations, designated as (3S)-3-bromobutylbenzene and (3R)-3-bromobutylbenzene according to Cahn-Ingold-Prelog priority rules. The existence of this single stereocenter generates two enantiomeric forms that exhibit identical physical and chemical properties in achiral environments but display opposite optical rotation behaviors.

The stereochemical configuration significantly influences the three-dimensional molecular geometry and potential biological activity profiles of the compound. Each enantiomer represents a non-superimposable mirror image structure, with the spatial arrangement of substituents around the chiral carbon determining the absolute configuration. The presence of the bulky benzyl group and the electronegative bromine atom creates distinct steric environments that can influence intermolecular interactions and recognition processes.

Comparative analysis with related stereoisomeric systems, such as 2-bromo-3-chlorobutane, demonstrates the general principles governing molecules with multiple chiral centers. While this compound contains only one asymmetric carbon, the structural framework provides insights into stereochemical relationships and isomeric possibilities that arise from halogen substitution patterns in alkylbenzene derivatives. The stereochemical considerations become particularly relevant in asymmetric synthesis applications where enantioselective formation of carbon-carbon bonds is desired.

| Stereochemical Parameter | (3S)-Configuration | (3R)-Configuration |

|---|---|---|

| Absolute Configuration | S | R |

| Optical Activity | Levorotatory | Dextrorotatory |

| Molecular Geometry | Non-superimposable | Mirror Image |

| Chemical Properties | Identical in Achiral Media | Identical in Achiral Media |

The conformational flexibility of the butyl chain introduces additional complexity to the stereochemical analysis, as rotation around carbon-carbon single bonds can generate multiple conformational isomers for each enantiomer. These conformational preferences depend on steric interactions between the bromine atom, benzyl group, and methyl substituent, with energy barriers determining the relative populations of different conformational states under ambient conditions.

X-ray Crystallography and Conformational Studies

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional atomic arrangement and conformational preferences of this compound in the solid state. The crystallographic approach involves measuring the angles and intensities of X-ray diffraction patterns generated when the crystalline compound interacts with incident X-ray radiation. Through computational analysis of diffraction data, researchers can produce detailed three-dimensional pictures of electron density distributions and precise atomic coordinates within the crystal lattice.

The conformational analysis of related organobromine compounds demonstrates the utility of crystallographic methods in elucidating molecular geometry and intermolecular interactions. For peptoid systems containing brominated side chains, X-ray crystallography has revealed specific conformational preferences and hydrogen bonding patterns that influence solid-state packing arrangements. These studies indicate that bromine atoms can participate in halogen bonding interactions and contribute to stabilization of particular conformational states through favorable intermolecular contacts.

The crystallographic investigation of this compound would be expected to provide detailed information about the preferred conformations of the butyl chain and the spatial relationship between the aromatic ring and the brominated aliphatic portion. The crystal packing arrangements could reveal intermolecular interactions involving the bromine atom, including potential halogen bonding with neighboring molecules or aromatic stacking interactions between benzene rings in adjacent molecules.

| Crystallographic Parameter | Expected Range | Analytical Method |

|---|---|---|

| Unit Cell Dimensions | 8-12 Angstroms | X-ray Diffraction |

| Space Group | Triclinic or Monoclinic | Symmetry Analysis |

| Molecular Conformation | Extended or Folded | Conformational Analysis |

| Intermolecular Contacts | 3-4 Angstroms | Contact Distance Analysis |

Nuclear magnetic resonance spectroscopy studies of related compounds provide complementary conformational information that supplements crystallographic data. The analysis of nuclear Overhauser effect patterns can reveal preferred conformational states in solution, which may differ from solid-state conformations observed in crystallographic studies. For this compound, such investigations would illuminate the dynamic behavior of the flexible alkyl chain and the influence of the bromine substituent on conformational preferences.

Comparative Analysis with Related Alkylbenzene Bromides

The structural comparison of this compound with related brominated alkylbenzene derivatives provides valuable insights into structure-activity relationships and conformational influences of halogen substitution patterns. The series of bromobutylbenzene isomers, including (1-Bromobutyl)benzene, (2-Bromobutyl)benzene, and this compound, demonstrates the systematic effects of bromine position on molecular properties and chemical behavior. Each positional isomer maintains the same molecular formula Carbon-10 Hydrogen-13 Bromine-1 and identical molecular weight of 213.11 grams per mole, yet exhibits distinct chemical and physical characteristics.

(1-Bromobutyl)benzene, with Chemical Abstracts Service number 53118-87-9, represents the benzylic bromide variant where the halogen substitution occurs at the carbon directly attached to the aromatic ring. This positional difference significantly influences reactivity patterns, as benzylic bromides typically exhibit enhanced electrophilic character due to resonance stabilization of carbocation intermediates. In contrast, (2-Bromobutyl)benzene with Chemical Abstracts Service number 81012-82-0 features bromine substitution at the secondary carbon position, creating different steric and electronic environments compared to the tertiary substitution pattern in this compound.

The homologous series extending to (3-Bromopropyl)benzene with molecular formula Carbon-9 Hydrogen-11 Bromine-1 illustrates the effects of chain length variation on molecular properties. The reduction in carbon chain length from four to three atoms results in decreased molecular weight and altered conformational flexibility, while maintaining the fundamental structural motif of an aromatic ring connected to a brominated aliphatic chain. This comparison highlights the incremental changes in physicochemical properties that accompany systematic structural modifications.

| Compound | Molecular Formula | Molecular Weight | Chemical Abstracts Service Number | Bromine Position |

|---|---|---|---|---|

| (1-Bromobutyl)benzene | C₁₀H₁₃Br | 213.11 g/mol | 53118-87-9 | Benzylic |

| (2-Bromobutyl)benzene | C₁₀H₁₃Br | 213.11 g/mol | 81012-82-0 | Secondary |

| This compound | C₁₀H₁₃Br | 213.11 g/mol | 21953-83-3 | Secondary |

| (3-Bromopropyl)benzene | C₉H₁₁Br | 199.09 g/mol | 637-59-2 | Primary |

An important structural variant for comparison includes 3-(sec-Butyl)bromobenzene, which represents an isomeric arrangement where the bromine atom resides on the aromatic ring rather than the aliphatic chain. This constitutional isomer maintains the same molecular formula Carbon-10 Hydrogen-13 Bromine-1 but exhibits fundamentally different chemical properties due to the aromatic versus aliphatic nature of the carbon-bromine bond. The aromatic bromide typically shows reduced reactivity toward nucleophilic substitution reactions compared to alkyl bromides, demonstrating the profound influence of substitution pattern on chemical behavior.

Propriétés

IUPAC Name |

3-bromobutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPCLVMIRNEUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452163 | |

| Record name | (3-Bromobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21953-83-3 | |

| Record name | (3-Bromobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Bromination of Butylbenzene

The direct bromination of butylbenzene derivatives remains a foundational approach. Bromine (Br₂) is introduced under electrophilic aromatic substitution (EAS) conditions, often with catalysts like iron (Fe) or aluminum bromide (AlBr₃) to direct regioselectivity. This method is favored for its simplicity but requires stringent temperature control (typically 60–80°C) to minimize polybromination.

Key Limitations :

- Low regioselectivity for the tertiary carbon position.

- Competing side reactions, such as di-substitution, reduce yields.

Bromination via Electrophilic Aromatic Substitution

Advanced bromination strategies employ halogenating agents like N-bromosuccinimide (NBS) under radical or ionic conditions. For example, NBS in the presence of light or peroxides generates bromine radicals, enabling bromination at less activated positions. This method is particularly effective for tertiary carbon bromination.

Example Conditions :

| Reagent | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|

| NBS | AIBN, CCl₄ | 40–60°C | 55–74% |

| Br₂ | FeBr₃, CH₂Cl₂ | 80°C | 60–75% |

Data compiled from patents and synthetic protocols.

Appel Reaction-Based Syntheses

Classical Appel Reaction with CBr₄

The Appel reaction converts alcohols to alkyl bromides using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). For (3-Bromobutyl)benzene, this involves brominating 3-butylbenzyl alcohol.

Mechanism :

- Formation of Appel salt : PPh₃ + CBr₄ → PPh₃⁺Br⁻CCl₃⁻

- Nucleophilic substitution : Alcohol attacks the phosphonium intermediate, displacing bromide.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | DCM or toluene |

| PPh₃:CBr₄ Ratio | 1:1.3 |

| Temperature | 0–40°C |

| Yield | 85–95% |

Sustainable Appel Reactions with DCH/DBH

Recent innovations replace CBr₄ with 1,3-dihalo-5,5-dimethylhydantoins (DCH/DBH), reducing waste. These reagents enable bromination at ambient temperatures with minimal by-products (e.g., chloroform).

Advantages :

- Eco-friendliness : Avoids chlorinated solvents.

- Speed : Reactions complete in <15 minutes.

Example :

| Reagent | Solvent | Time | Yield |

|---|---|---|---|

| DBH | THF | 10 min | 92% |

Data from flow reactor studies.

Nucleophilic Substitution Approaches

Alkylation of Benzyl Alcohols

3-Butylbenzyl alcohol is converted to the bromide via SN2 displacement using HBr or NaBr in polar aprotic solvents (e.g., DMF). This method is efficient for primary alcohols but less effective for tertiary centers due to steric hindrance.

Procedure :

Use of 1,4-Dibromobutane

A two-step alkylation strategy employs 1,4-dibromobutane to introduce the butyl chain. Benzene is alkylated with 1,4-dibromobutane in the presence of a base (e.g., K₂CO₃), followed by bromination at the terminal carbon.

Reaction Pathway :

- Alkylation : Benzene + 1,4-dibromobutane → 4-Bromobutylbenzene

- Bromination : 4-Bromobutylbenzene → this compound

Yield : 55–74.8% (dependent on solvent and catalyst).

Phase-Transfer Catalysis (PTC) Methods

Bromination in Heterogeneous Systems

PTC enables bromination in biphasic systems (e.g., toluene/water) with catalysts like tetrabutylammonium bromide (TBAB). This method is scalable for industrial production.

Industrial Protocol :

| Component | Quantity (per mol) |

|---|---|

| 3-Bromonitrobenzene | 1 mol |

| KOH | 2.4 mol |

| TBAB | 0.157 mol |

| Temperature | 55–60°C |

Outcome : 92–95% conversion to brominated product.

Catalytic and Mechanochemical Methods

Transition Metal-Catalyzed Reactions

Cobalt or nickel catalysts mediate hydroarylation reactions, enabling C–Br bond formation. For example, NaCo(I)salen complexes react with this compound to form organocobalt intermediates, useful in cross-coupling.

Mechanism :

- Oxidative Addition : Co(I) + R-Br → Co(III)-R

- Transmetallation : Co(III)-R + Ar-B → Ar-R + Co(III)-B

Applications :

Ball-Milling Techniques

Mechanochemical synthesis in ball mills accelerates reactions without solvents. Insoluble aryl halides react efficiently under mechanical stress, enabling bromination of sterically hindered substrates.

Advantages :

- Scalability : High-throughput production.

- Eco-efficiency : Eliminates solvent waste.

Data Table: Comparative Analysis of Methods

| Method | Reagents/Catalysts | Temperature | Yield | Scalability |

|---|---|---|---|---|

| Direct Bromination | Br₂, FeBr₃ | 80°C | 60–75% | Moderate |

| Appel Reaction (CBr₄) | PPh₃, CBr₄ | 40°C | 85–95% | High |

| Nucleophilic Substitution | HBr, DMF | 80–100°C | 70–85% | Moderate |

| PTC | TBAB, KOH, toluene | 55–60°C | 92–95% | Industrial |

| Mechanochemical | Ball milling, no catalyst | RT | 80–90% | High |

Analyse Des Réactions Chimiques

Types of Reactions: (3-Bromobutyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of this compound can lead to the formation of butylbenzene using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst

Major Products Formed:

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of butylbenzene

Applications De Recherche Scientifique

Introduction to (3-Bromobutyl)benzene

This compound is an organic compound with the molecular formula C10H13Br, characterized by a benzene ring substituted with a 3-bromobutyl group. Its unique structure allows it to participate in various chemical reactions, making it valuable in multiple scientific research applications.

Structure and Reactivity

- Molecular Formula : C10H13Br

- Structure : The compound consists of a benzene ring with a bromine atom attached to the third carbon of a butyl chain.

The primary mode of action involves alkylation , where this compound interacts with nucleophiles, facilitating the formation of new covalent bonds. This property is crucial for its role as an intermediate in organic synthesis.

Biochemical Pathways

This compound participates in electrophilic aromatic substitution reactions , where it can act as an electrophile due to the presence of the bromine atom. This reactivity is essential for synthesizing various derivatives used in pharmaceuticals and agrochemicals.

Chemistry

This compound serves as an important intermediate in synthesizing various organic compounds. It is particularly useful in:

- Pharmaceuticals : Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

- Agrochemicals : The compound is utilized in developing pesticides and herbicides, contributing to agricultural productivity.

Biology

In biological research, this compound is employed as a reagent to study biochemical pathways. It aids in:

- Cell Signaling Studies : Investigating how compounds interact with cellular receptors and enzymes.

- Molecular Biology Experiments : Serving as a tool for modifying biomolecules, which can help elucidate cellular mechanisms.

Medicine

The compound is significant in medicinal chemistry, where it acts as a precursor for synthesizing drugs. Its potential therapeutic applications include:

- Development of novel anti-cancer agents.

- Exploration of compounds targeting specific biological pathways related to diseases.

Industrial Applications

In industrial settings, this compound is used to produce specialty chemicals and materials. Its unique properties make it suitable for:

- Manufacturing polymers.

- Creating surfactants and other functional materials.

Comparison with Related Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| (4-Bromobutyl)benzene | Bromine at the fourth position | Different reactivity due to substitution position |

| (2-Bromobutyl)benzene | Bromine at the second position | Varies in biological activity |

| (3-Chlorobutyl)benzene | Chlorine instead of bromine at the third position | Different chemical properties |

The structural variations significantly influence their chemical behavior and applications, highlighting the uniqueness of this compound due to its specific substitution pattern.

Case Study 1: Synthesis of Anti-Cancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anti-cancer activity. A study focused on synthesizing compounds derived from this structure showed significant inhibition of tumor growth in vitro, suggesting potential for further development into therapeutic agents.

Case Study 2: Agrochemical Development

Another study highlighted the use of this compound derivatives in creating effective herbicides. The research found that these compounds could selectively inhibit weed growth while minimizing damage to crops, showcasing their utility in sustainable agriculture.

Mécanisme D'action

The mechanism of action of (3-Bromobutyl)benzene involves its reactivity as a brominated aromatic compound. The bromine atom in the (3-bromobutyl) group can undergo nucleophilic substitution, allowing the compound to participate in various chemical reactions. The benzene ring provides stability and reactivity, making it a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Reactivity

(3-Bromobutyl)benzene belongs to a broader class of brominated alkylbenzenes. Key structural analogues include:

(3-Bromo-2-methylpropoxy)methylbenzene (CAS 91273-58-4): Structure: Features a brominated methylpropoxy chain attached to the benzene ring. Reactivity: The ether linkage (propoxy group) introduces polarity, enhancing solubility in polar solvents compared to this compound.

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene (CAS 172901-00-7) :

- Structure : A chiral, branched bromoalkyl ether derivative.

- Reactivity : The stereochemistry and branching may slow reaction kinetics due to increased steric effects, contrasting with the linear chain of this compound. This compound is used in asymmetric synthesis, highlighting how branching influences enantioselectivity .

3-Bromobenzophenone (CAS 1016-77-9): Structure: Bromine is attached to a benzophenone backbone. Reactivity: The electron-withdrawing ketone group deactivates the aromatic ring, making electrophilic substitutions less favorable compared to this compound. This compound is primarily used in UV-initiated reactions .

Physicochemical Properties

- Boiling/Melting Points : Linear alkyl chains (e.g., this compound) generally exhibit higher boiling points than branched analogues (e.g., 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene) due to stronger van der Waals interactions.

- Solubility : Ether-containing derivatives (e.g., (3-Bromo-2-methylpropoxy)methylbenzene) show greater polarity and solubility in alcohols/ethers compared to purely hydrocarbon-based this compound.

Electronic and Mechanistic Insights from Condensed Benzene Studies

- Fragmentation Pathways : Electron bombardment of benzene produces lighter fragments (e.g., H⁺, CH₃⁺) via dissociative ionization (DI) and dipolar dissociation (DD). Brominated alkylbenzenes may exhibit similar fragmentation, with bromine acting as a leaving group in DEA (dissociative electron attachment) processes .

Activité Biologique

(3-Bromobutyl)benzene, an organic compound with the molecular formula C10H13Br, is a substituted benzene derivative that exhibits notable biological activity. This article explores its biochemical properties, mechanisms of action, and relevant case studies, highlighting its interactions with enzymes and potential implications in various fields of research.

Overview of this compound

This compound consists of a benzene ring attached to a 3-bromobutyl group. It is primarily utilized in organic synthesis and has applications in medicinal chemistry and biochemical research. The compound is known for its role in electrophilic aromatic substitution reactions and its interactions with biological macromolecules.

Target Interactions

The primary target of this compound is the carbon atom in alkyl halides, where it can undergo alkylation reactions. Its mode of action involves:

- Electrophilic Aromatic Substitution : The compound can act as a nucleophile, participating in reactions that modify the structure of proteins and nucleic acids.

- Covalent Bond Formation : It forms covalent bonds with nucleophilic sites on biomolecules, which can lead to enzyme inhibition or activation depending on the context .

Cellular Effects

Research has shown that this compound influences several cellular processes:

- Cell Signaling Pathways : It activates pathways like NF-κB, which is crucial for immune responses and inflammation.

- Gene Expression : Long-term exposure can alter gene expression profiles, affecting cellular metabolism and function.

Enzyme Interactions

This compound interacts with various enzymes, particularly cytochrome P450, which is involved in the metabolism of xenobiotics. This interaction can lead to the formation of reactive intermediates that may modify protein structures and functions.

Dosage Effects in Animal Models

Studies indicate that the biological effects of this compound are dose-dependent:

- Low Doses : Minimal toxic effects observed.

- High Doses : Significant adverse effects such as hepatotoxicity and neurotoxicity have been documented. High doses can induce oxidative stress and inflammation, leading to organ damage .

Metabolic Pathways

The metabolism of this compound primarily occurs via cytochrome P450 enzymes, resulting in reactive intermediates that undergo conjugation reactions with glutathione or other cofactors. This metabolic pathway is essential for detoxification and elimination from the body .

Study 1: Enzyme Inhibition

A study demonstrated that this compound inhibited specific enzymes by binding to their active sites. This inhibition was linked to changes in metabolic pathways, highlighting the compound's potential as a tool for studying enzyme function .

Study 2: Toxicological Assessment

In a toxicological assessment involving animal models, exposure to high concentrations of this compound resulted in significant liver damage and alterations in metabolic enzyme activity. These findings underscore the importance of understanding dosage effects when evaluating the safety profile of this compound .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Interaction | Inhibits cytochrome P450 enzymes |

| Cell Signaling | Activates NF-κB pathway |

| Gene Expression Alteration | Modifies expression profiles affecting metabolism |

| Toxicity Profile | Hepatotoxicity and neurotoxicity at high doses |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Bromobutyl)benzene, and how do reaction conditions influence yield?

- Methodology : A common approach involves bromination of the corresponding alcohol (e.g., 3-phenylbutanol) using hydrobromic acid (HBr) in the presence of a catalyst like sulfuric acid. Alternatively, nucleophilic substitution of (3-chlorobutyl)benzene with NaBr in a polar aprotic solvent (e.g., DMF) can be employed. Key parameters include temperature control (80–100°C for HBr reactions) and stoichiometric excess of brominating agents to minimize side products .

- Purification : Distillation under reduced pressure (boiling point ~237–238°C) or column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate high-purity product (>95% GC) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR : NMR should show characteristic signals for the benzyl group (δ 7.2–7.4 ppm, multiplet), methylene protons adjacent to bromine (δ 3.4–3.6 ppm, triplet), and butyl chain protons (δ 1.5–2.1 ppm, multiplet) .

- Mass Spectrometry : Electron ionization (EI-MS) typically displays a molecular ion peak at m/z 199.08 (CHBr) with fragmentation patterns corresponding to loss of Br (93 Da) .

Q. What safety protocols are critical when handling this compound in the lab?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact due to potential alkylating agent toxicity. Store in amber glass bottles at 2–8°C to prevent degradation .

- Waste Disposal : Halogenated organic waste must be segregated and processed via licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Experimental Design : Compare reaction rates with arylboronic acids under varying conditions (e.g., Pd catalysts, bases). The tertiary bromide in this compound exhibits lower reactivity than primary bromides (e.g., benzyl bromides) due to steric hindrance. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to enhance coupling efficiency .

- Data Interpretation : Monitor reaction progress via TLC or GC-MS. Contradictions in yield may arise from competing elimination pathways; use deuterated solvents (e.g., DO) to trace proton exchange effects .

Q. What strategies resolve contradictions in reported boiling points or spectral data for this compound isomers?

- Case Study : Discrepancies between this compound (bp 237–238°C) and its isomer (1-Bromo-4-propylbenzene, bp 225°C) arise from differences in molecular symmetry and van der Waals interactions. Validate purity via GC-MS and differential scanning calorimetry (DSC) to rule out co-eluting impurities .

- Collaborative Verification : Cross-reference data with deuterated analogs (e.g., (3-Bromopropyl)benzene-d) to isolate isotopic effects on spectral profiles .

Q. How can computational modeling predict the thermodynamic stability of this compound derivatives?

- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate bond dissociation energies (BDEs). Compare with experimental thermolysis data to identify stabilization trends (e.g., electron-withdrawing substituents reduce BDE) .

- Validation : Correlate computational results with kinetic studies (e.g., Arrhenius plots) to refine activation energy predictions .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.